REACTION_CXSMILES
|
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.[CH:26]([N:28]([CH3:32])[C:29](=[O:31])[CH3:30])=[CH2:27]>>[CH3:32][N:28]([CH2:26][CH2:27][P:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:29](=[O:31])[CH3:30]
|
Name
|
|
Quantity
|
7.14 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(=C)N(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
Name
|
( 69.89 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 7.15 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 4.57 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 10.97 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at 100° C. for 45 minutes under a nitrogen atmosphere
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
evacuated (1 mm) for 24 hours at 100° C
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
A viscuous oil resulted whose infrared spectrum
|
Name
|
|
Type
|
|
Smiles
|
CN(C(C)=O)CCP(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |